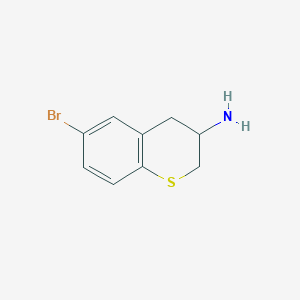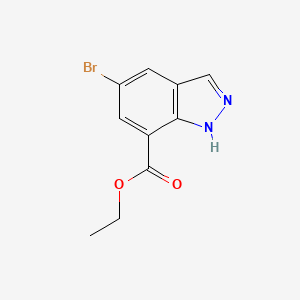![molecular formula C9H6N2O3 B1441145 3-甲酰基-1H-吡咯并[3,2-b]吡啶-6-羧酸 CAS No. 1190316-06-3](/img/structure/B1441145.png)
3-甲酰基-1H-吡咯并[3,2-b]吡啶-6-羧酸
描述
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . This compound features a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. The presence of formyl and carboxylic acid functional groups makes this compound an interesting subject for various chemical reactions and applications.
科学研究应用
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as inhibitors of various enzymes and receptors, making them candidates for drug development . Additionally, this compound is used in the study of cell signaling pathways and as a probe for investigating biological processes . In the industrial sector, it is utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
Similar compounds have been reported to exhibit activity on kinase inhibition .
Mode of Action
It is suggested that similar compounds could form hydrogen bonds with the backbone carbonyl of certain residues in the hinge region of their target proteins .
Biochemical Pathways
Similar compounds have been reported to inhibit kinases, which are key components of many cellular signaling pathways .
Result of Action
Similar compounds have been reported to inhibit kinases, which could potentially affect a wide range of cellular processes .
生化分析
Biochemical Properties
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are primarily driven by the binding of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid to the active sites of these receptors, leading to the inhibition of their kinase activity.
Cellular Effects
The effects of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid exerts its effects through direct binding interactions with FGFRs. The compound binds to the ATP-binding pocket of these receptors, thereby inhibiting their kinase activity and preventing downstream signaling . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs and cancer cell proliferation for several weeks, although a gradual reduction in potency may occur . These findings underscore the importance of proper storage and handling to preserve the compound’s efficacy.
Dosage Effects in Animal Models
The effects of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with FGFRs. The compound’s inhibition of these receptors affects various downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways
Transport and Distribution
Within cells and tissues, 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . The compound’s relatively low molecular weight facilitates its diffusion across cell membranes, allowing it to reach its target receptors effectively . Additionally, the compound may accumulate in certain tissues, particularly those with high expression levels of FGFRs .
Subcellular Localization
The subcellular localization of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is primarily determined by its interactions with FGFRs. Upon binding to these receptors, the compound is localized to the cell membrane and cytoplasm, where it exerts its inhibitory effects . Additionally, the compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . These localization patterns are crucial for the compound’s activity and function within cells.
准备方法
The synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a pyridine derivative with a formylating agent, followed by cyclization to form the pyrrolo[3,2-b]pyridine core. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
化学反应分析
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid can be compared to other similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds share a similar core structure but differ in the position and type of functional groups attached to the pyrrolo[3,2-b]pyridine ring. The unique combination of formyl and carboxylic acid groups in 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Other similar compounds include 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid .
属性
IUPAC Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-6-3-10-7-1-5(9(13)14)2-11-8(6)7/h1-4,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUDEJITPSMUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


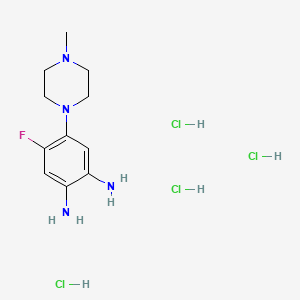
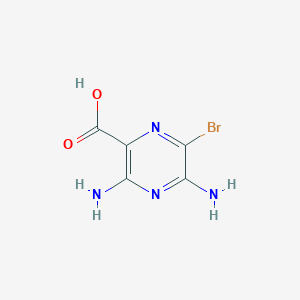
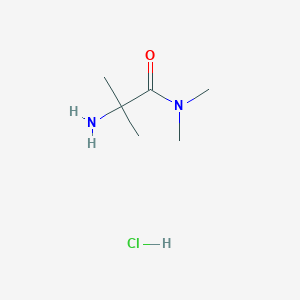
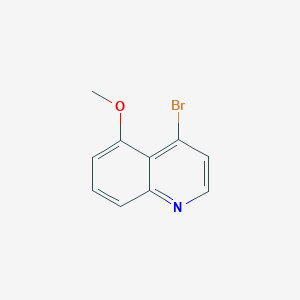
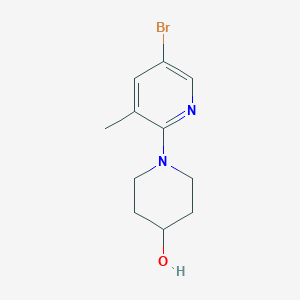
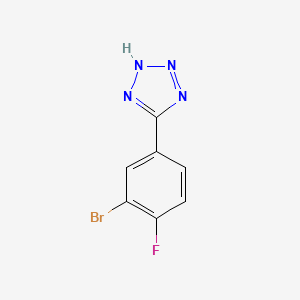

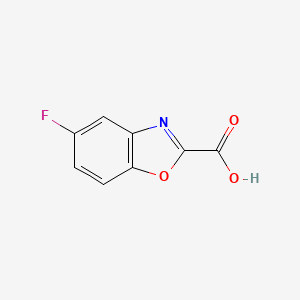
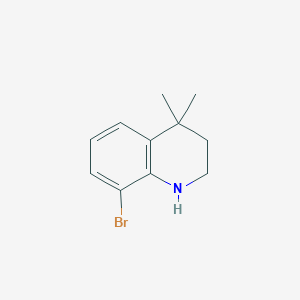
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)
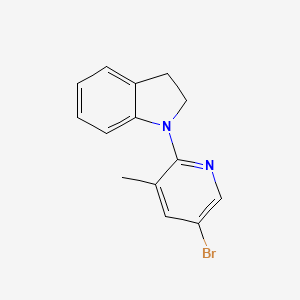
![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)
